molecular formula C8H11NO B2354158 [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine CAS No. 1374509-46-2

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine

Cat. No.: B2354158
CAS No.: 1374509-46-2
M. Wt: 137.182
InChI Key: BLCMHHXNGQBHQM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is a chemical compound with the molecular formula C8H11NO. It features a cyclopropyl group attached to a furan ring, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of furan derivatives followed by amination. One common method includes the reaction of furan with a cyclopropyl halide under basic conditions to form the cyclopropyl-furan intermediate. This intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclopropanation reactions followed by catalytic amination. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclopropyl-furan derivatives .

Scientific Research Applications

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is unique due to its specific cyclopropyl-furan structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMHHXNGQBHQM-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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